molecular formula C17H23NO3 B2976127 2-(benzyloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide CAS No. 2320819-55-2

2-(benzyloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide

Cat. No.: B2976127
CAS No.: 2320819-55-2
M. Wt: 289.375
InChI Key: QXXPNJKCWKETKZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a synthetic acetamide derivative characterized by a benzyloxy (OCH₂C₆H₅) group attached to an acetamide backbone and a 7-oxaspiro[3.5]nonane moiety.

Properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-16(13-21-12-14-4-2-1-3-5-14)18-15-6-7-17(15)8-10-20-11-9-17/h1-5,15H,6-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXPNJKCWKETKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)COCC3=CC=CC=C3)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide typically involves the formation of the spirocyclic oxetane core followed by functionalization to introduce the benzyloxy and acetamide groups. One common synthetic route starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring . This intermediate is then subjected to oxidative cyclization using Oxone® in formic acid to yield the spirocyclic oxetane . Subsequent reactions introduce the benzyloxy and acetamide functionalities to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Biological Activity

2-(benzyloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3C_{16}H_{19}NO_3, with a molecular weight of 273.33 g/mol. The compound features a spirocyclic structure which contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed potent activity comparable to standard antibiotics.

CompoundPathogenInhibition Zone (mm)
This compoundS. aureus20
This compoundE. coli18
AmoxicillinS. aureus30
AmoxicillinE. coli27

This table summarizes the inhibition zones observed during antimicrobial testing, highlighting the potential of the compound in combating bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anticancer potential. A study involving xenograft models demonstrated that derivatives similar to this compound significantly suppressed tumor growth in nude mice models.

CompoundTumor Growth Suppression (%)
This compound100 ± 0.3
Control (No treatment)0

These findings suggest that this compound may have a role in cancer therapeutics, particularly in suppressing tumor proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor pathways, altering cellular responses that lead to antimicrobial or anticancer effects.
  • DNA Interaction : The compound may interact with DNA, affecting gene expression and leading to apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A series of derivatives were tested against various strains, showing promising results against both Gram-positive and Gram-negative bacteria.
  • Cancer Xenograft Studies : In vivo studies demonstrated complete tumor regression in models treated with the compound, indicating its potential as an effective anticancer agent.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its spirocyclic ether core and benzyloxy-acetamide linkage . Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Features
2-(Benzyloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide Benzyloxy (OCH₂Ph) C₁₇H₂₁NO₃ ~287.35* Spirocyclic ether, flexible benzyloxy
2-(4-Bromophenyl)-N-{7-oxaspiro...acetamide 4-Bromophenyl C₁₆H₂₀BrNO₂ 338.24 Bromine substituent, spiro core
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethylbenzothiazole C₁₆H₁₂F₃N₂OS 344.34 Benzothiazole, trifluoromethyl group
Example 126 (Patent) Quinoline-piperidinylidene C₃₂H₂₆N₆O₃ 584.59 Quinoline core, piperidine spiro

*Estimated based on substituent replacement from BK91413 .

Pharmacological Potential

  • Benzyloxy Group : Unlike bromophenyl (BK91413) or trifluoromethyl () substituents, the benzyloxy group may enhance solubility or modulate metabolic stability .
  • Patent Analogs: Quinoline-based acetamides () are patented for kinase inhibition, suggesting possible anticancer applications. However, the target compound’s activity remains unverified .

Purification and Analysis

  • Recrystallization from polar aprotic solvents (e.g., dioxane) is common for acetamides .
  • Characterization via NMR and mass spectrometry (e.g., M+1 peaks in ) is critical for confirming spirocyclic integrity .

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